Product packaging for 4-Bromo-3-(difluoromethyl)benzoic acid(Cat. No.:CAS No. 2167386-60-7)

4-Bromo-3-(difluoromethyl)benzoic acid

Cat. No.: B2667633
CAS No.: 2167386-60-7
M. Wt: 251.027
InChI Key: BHKUQEMAVZWRMC-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)benzoic acid (CAS 2167386-60-7) is a high-value benzoic acid derivative engineered for advanced chemical synthesis and research applications. Its molecular structure, featuring a carboxylic acid group, a bromine substituent, and a difluoromethyl group on an aromatic ring, makes it a versatile and privileged building block in medicinal chemistry and material science . The compound is supplied as a solid and has a molecular weight of 251.03 g/mol . In organic synthesis, this compound serves as a critical electrophile and cross-coupling partner. The bromine atom is an excellent leaving group, enabling efficient participation in metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, for biaryl bond formation . The carboxylic acid functionality can be readily converted into amides or esters, or used as a directing group in metallation reactions, allowing for further functionalization of the aromatic core . The difluoromethyl group is a key motif in modern drug design, often used to fine-tune the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and bioavailability, without introducing significant steric hindrance . As a result, researchers value this acid as a key starting material in the development of active pharmaceutical ingredients (APIs) and for creating complex organic molecules for high-performance polymers . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF2O2 B2667633 4-Bromo-3-(difluoromethyl)benzoic acid CAS No. 2167386-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-(difluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKUQEMAVZWRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization

Precursor Selection and Strategic Bond Formation

The design of a viable synthesis for 4-Bromo-3-(difluoromethyl)benzoic acid hinges on the selection of appropriate starting materials and a logical sequence of bond-forming reactions. Retrosynthetic analysis suggests several potential pathways, primarily revolving around the timing of the introduction of the three key functional groups.

One strategic approach begins with a precursor already containing the difluoromethyl group, such as 3-(difluoromethyl)benzoic acid. This simplifies the synthesis to a single, regioselective bromination step. The carboxyl and difluoromethyl groups are meta-directing, but the steric hindrance and electronic effects must be carefully considered to achieve the desired 4-bromo isomer.

An alternative strategy involves starting with a brominated precursor. For example, a synthetic route could begin with 4-bromo-3-methylbenzoic acid. This would require the conversion of the methyl group into a difluoromethyl group, a transformation that can be challenging but offers a different avenue for synthesis. A third approach could involve the construction of the aromatic ring itself, although this is generally less common for this type of substituted benzene (B151609).

The choice of precursor is often dictated by commercial availability, cost, and the efficiency of the subsequent reaction steps. Benzoic acids are frequently chosen as precursors for various natural and synthetic products. tu-braunschweig.deresearchgate.net

Halogenation and Difluoromethylation Techniques

Halogenation: The introduction of the bromine atom at the C-4 position is typically achieved through electrophilic aromatic substitution. nih.gov When starting with a precursor like 3-(difluoromethyl)benzoic acid, the carboxylic acid and difluoromethyl groups, both being electron-withdrawing, will direct the incoming electrophile (Br+) to the meta-position relative to themselves. libretexts.orgreddit.comyoutube.com This directs the bromine to either the C-5 or C-6 position. To achieve the desired 4-bromo substitution, a different precursor or a more complex directing group strategy might be necessary. A common method for bromination involves using bromine (Br₂) in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃). youtube.com

Difluoromethylation: Introducing the difluoromethyl (-CF₂H) group is a key challenge in synthesizing fluorinated molecules. Several methods have been developed:

Deoxofluorination of an Aldehyde: One common method is the conversion of a formyl group (-CHO) to a difluoromethyl group. Starting with a precursor like 4-bromo-3-formylbenzoic acid, deoxofluorinating agents such as sulfur tetrafluoride (SF₄) can be used. epo.org This reaction often requires harsh conditions but is effective.

Radical Difluoromethylation: Modern approaches utilize radical chemistry. Reagents that can generate a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring, have become popular. This often requires a precursor that can be functionalized via a radical pathway.

From a Carboxylic Acid: In some cases, a carboxylic acid can be converted to a difluoromethyl group, although this is a more complex transformation.

Carboxylation Strategies

The introduction of the carboxylic acid group (-COOH) is a fundamental transformation in organic synthesis. For this compound, a plausible strategy involves the carboxylation of an organometallic intermediate.

A common route is through the formation of an organolithium or Grignard reagent. For instance, a precursor such as 1,4-dibromo-2-(difluoromethyl)benzene (B595730) could be selectively lithiated at one of the bromine positions, followed by quenching with solid carbon dioxide (dry ice) and subsequent acidic workup to yield the carboxylic acid. chemicalbook.com The selectivity of the lithiation is crucial for the success of this route. This method is widely used for preparing various benzoic acid derivatives. chemicalbook.com

The table below outlines a potential carboxylation reaction.

Step Reagents and Conditions Intermediate/Product Purpose
1. Lithiation1,4-dibromo-2-(difluoromethyl)benzene, n-BuLi, THF, -78 °C4-bromo-3-(difluoromethyl)phenyllithiumFormation of a nucleophilic organolithium reagent.
2. CarboxylationCO₂ (solid), then H₃O⁺This compoundIntroduction of the carboxylic acid group.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. In the synthesis of fluorinated benzoic acids, catalysts can play a crucial role in several steps.

Palladium-catalyzed cross-coupling reactions are instrumental for forming C-F bonds. ecust.edu.cnacs.orgnih.govucla.edu While direct C-H fluorination of benzoic acid is challenging, directing group strategies have been developed to achieve ortho-fluorination. ecust.edu.cn For the introduction of a difluoromethyl group, palladium catalysts can be employed in C-H functionalization reactions, offering a more direct route that avoids the need for pre-functionalized substrates. acs.orgacs.org

Copper-catalyzed reactions also provide valuable pathways for the synthesis of fluorinated compounds. These can be used in various transformations, including certain types of fluorination and cross-coupling reactions. The choice of catalyst and ligands is critical for achieving high yield and selectivity.

Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles is essential for developing sustainable pharmaceutical manufacturing processes. mdpi.cominstituteofsustainabilitystudies.comnih.govacs.orgispe.org For the synthesis of this compound, several green strategies can be implemented:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. instituteofsustainabilitystudies.com Catalytic C-H activation/fluorination, for example, is more atom-economical than methods requiring pre-functionalization and subsequent removal of directing groups.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ can significantly reduce the environmental impact of the synthesis. instituteofsustainabilitystudies.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste generation. ispe.org The use of palladium or copper catalysts is an example of this principle in action.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Developing catalysts that are active under milder conditions is a key area of research.

By integrating these principles, the synthesis can be made more environmentally friendly and cost-effective. nih.govacs.org

Process Optimization for Enhanced Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing byproducts. researchgate.netquora.com Key parameters for optimization include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

For instance, in a bromination reaction, the choice of solvent can influence the regioselectivity. Similarly, in a palladium-catalyzed C-H fluorination, the ligand, additive, and fluorinating agent must be carefully selected and optimized. ecust.edu.cn The goal is to find a balance that provides high conversion of the starting material, high selectivity for the desired isomer, and ease of purification.

The following table illustrates hypothetical optimization parameters for a key synthetic step, such as a catalytic fluorination.

Parameter Condition A Condition B Condition C Outcome
CatalystPd(OAc)₂PdCl₂(PPh₃)₂Pd(dppf)Cl₂Condition A gives the highest yield.
LigandNoneXPhosSPhosSPhos ligand improves selectivity.
Temperature80 °C100 °C120 °C100 °C provides the best balance of reaction rate and byproduct formation.
SolventTolueneDioxaneDMFDioxane leads to better solubility and higher conversion.

Through systematic optimization, a robust and efficient process for the synthesis of this compound can be developed, which is crucial for potential large-scale production. nih.govnih.gov

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Bromo Substituent

The bromine atom attached to the aromatic ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic effects of the other substituents on the ring.

While aromatic rings are generally resistant to nucleophilic attack, Nucleophilic Aromatic Substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromo substituent). libretexts.org In 4-Bromo-3-(difluoromethyl)benzoic acid, the difluoromethyl group (-CHF₂) is an electron-withdrawing group located ortho to the bromine atom. This positioning helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org Consequently, the bromo group can be displaced by potent nucleophiles such as alkoxides, thiolates, or amines, particularly under elevated temperatures or pressure. The reaction proceeds via an addition-elimination mechanism. libretexts.orgnih.gov

The bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. mdpi.comyoutube.com These reactions share a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. youtube.com

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used to form biaryl compounds. nih.govrsc.org

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. researchgate.netnih.gov It is a highly efficient method for the synthesis of aryl-alkynes.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.org The reaction generally exhibits high stereoselectivity. organic-chemistry.orgbeilstein-journals.org

ReactionCoupling PartnerTypical Catalyst/ReagentsProduct Type
SuzukiAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄, K₂CO₃Biaryl or Aryl-alkene
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃NAryl-alkyne
HeckAlkene (CH₂=CHR)Pd(OAc)₂, PPh₃, Et₃NSubstituted Alkene

The conversion of the aryl bromide to an organometallic species, such as a Grignard reagent, is another important transformation. However, the presence of the acidic proton on the carboxylic acid group presents a challenge, as it would be readily deprotonated by the highly basic Grignard reagent, preventing its formation. mnstate.edugmu.edu

To overcome this, two main strategies can be employed:

Protection: The carboxylic acid group can be protected, for example, by converting it to an ester. The resulting ester is compatible with the conditions for Grignard reagent formation (reaction with magnesium metal in an ether solvent). libretexts.orgwikipedia.org After the desired reaction of the Grignard reagent is complete, the ester can be hydrolyzed back to the carboxylic acid.

Magnesium-Halogen Exchange: An alternative is the magnesium-halogen exchange reaction, which can be performed at low temperatures. harvard.eduscribd.com Reagents like isopropylmagnesium chloride (i-PrMgCl) can exchange with the aryl bromide. wikipedia.org This method can tolerate more functional groups than classical Grignard formation. harvard.edu For this substrate, the reaction would likely require prior deprotonation of the carboxylic acid with a suitable base to form the carboxylate salt, which is less reactive towards the organomagnesium reagent.

Influence of the Difluoromethyl Group on Aromatic Reactivity

The difluoromethyl (CF₂H) group is a critical determinant of the chemical personality of this compound. Its presence significantly modulates the electronic environment of the benzene (B151609) ring, thereby influencing the course and rate of aromatic substitution reactions.

From an electronic standpoint, the difluoromethyl group functions primarily as an electron-withdrawing group due to the strong inductive effect (-I) of the highly electronegative fluorine atoms. This effect deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation more challenging compared to unsubstituted benzoic acid. The electron density of the aromatic system is reduced, rendering it less susceptible to attack by electrophiles.

Conversely, the electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an activated position.

Table 1: Comparison of Electronic Properties of Aromatic Substituents

Substituent Inductive Effect Resonance Effect Overall Effect on Aromatic Ring
-COOH (Carboxylic Acid) Electron-withdrawing (-I) Electron-withdrawing (-M) Deactivating, meta-directing
-Br (Bromo) Electron-withdrawing (-I) Electron-donating (+M) Deactivating, ortho, para-directing
-CF₂H (Difluoromethyl) Strongly electron-withdrawing (-I) Negligible Strongly deactivating, meta-directing
-CF₃ (Trifluoromethyl) Strongly electron-withdrawing (-I) Electron-withdrawing (hyperconjugation) Strongly deactivating, meta-directing

This table provides a generalized comparison of the electronic effects of substituents relevant to the subject molecule.

Directed Ortho Metalation (DOM) Strategies

Directed Ortho Metalation (DOM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The technique relies on the presence of a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation of the adjacent ortho position. wikipedia.orgorganic-chemistry.org This process generates a stabilized aryllithium intermediate, which can then be quenched with a wide variety of electrophiles to introduce a new substituent with high regioselectivity. organic-chemistry.org

In the case of this compound, the carboxylic acid group can serve as an effective DMG. rsc.org The reaction involves treating the unprotected benzoic acid with a strong lithium amide base or an excess of an alkyllithium reagent at low temperatures (e.g., -78 °C to -90 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), often with an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA). rsc.org The acidic proton of the carboxyl group is abstracted first, forming a lithium carboxylate. This carboxylate then complexes the lithium reagent, positioning it to abstract a proton from the nearest ortho carbon.

For this compound, there are two ortho positions relative to the carboxylic acid DMG: C2 and C6.

Position C2: This position is unsubstituted and is flanked by the directing carboxylate group and the electron-withdrawing difluoromethyl group.

Position C6: This position is also unsubstituted.

Deprotonation is expected to occur preferentially at the C2 position. The acidity of the C2 proton is enhanced by the cumulative inductive effects of the adjacent carboxylate and the difluoromethyl group at C3. Following deprotonation at C2, the resulting aryllithium species can be trapped by an electrophile (E+), leading to the formation of a 2,3,4-trisubstituted benzoic acid derivative. This strategy provides a precise method for introducing functionality at a specific position that might be difficult to achieve through classical electrophilic aromatic substitution.

Table 2: General Strategy for Directed Ortho Metalation of a Substituted Benzoic Acid

Step Procedure Purpose
1 Dissolution of the substituted benzoic acid in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon or Nitrogen). Prepare the substrate for reaction.
2 Cooling of the solution to low temperature (typically -78 °C). Control the reaction and prevent side reactions.
3 Slow addition of an organolithium base (e.g., s-BuLi in the presence of TMEDA). rsc.org Deprotonation of the carboxylic acid followed by regioselective deprotonation of the ortho position to form an aryllithium intermediate. wikipedia.orgrsc.org
4 Stirring at low temperature for a defined period. Allow for the complete formation of the lithiated species.
5 Addition of an electrophile (e.g., aldehydes, ketones, alkyl halides, CO₂, disulfides). Quench the aryllithium intermediate to form a new carbon-carbon or carbon-heteroatom bond. rsc.org
6 Warming to room temperature and aqueous workup. Quench any remaining organolithium reagent and isolate the functionalized product.

This table outlines the typical experimental sequence for a DOM reaction on a benzoic acid derivative, based on established methodologies. rsc.org

Synthetic Utility As a Key Intermediate in Complex Molecule Construction

Construction of Substituted Benzoic Acid Derivatives

The core structure of 4-bromo-3-(trifluoromethyl)benzoic acid allows for the synthesis of a diverse range of substituted benzoic acid derivatives. The carboxylic acid group can undergo standard transformations such as esterification and amidation, providing access to a wide variety of functionalized compounds. For instance, reaction with alcohols in the presence of an acid catalyst or a coupling agent yields the corresponding esters, while treatment with amines furnishes amides. These reactions are fundamental in modifying the solubility and electronic properties of the parent molecule, which is a critical aspect in the development of new materials and pharmaceuticals.

Furthermore, the bromine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of activating groups. A more common strategy involves the transformation of the bromine into other functional groups, which significantly broadens the scope of accessible derivatives.

As a Building Block for Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. 4-Bromo-3-(trifluoromethyl)benzoic acid serves as a valuable precursor for the synthesis of various heterocyclic systems. The carboxylic acid and the bromo substituent can be utilized in cyclization reactions to form fused ring systems.

For example, the carboxylic acid can be converted to an acyl chloride, which can then react with a binucleophile to construct a heterocyclic ring. Alternatively, the bromo group can participate in transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, to form nitrogen- or oxygen-containing heterocycles. The strategic placement of the trifluoromethyl group often imparts unique properties to the resulting heterocyclic compounds, such as enhanced metabolic stability and binding affinity to biological targets.

Incorporation into Aromatic Scaffolds via Coupling Chemistry

One of the most powerful applications of 4-bromo-3-(trifluoromethyl)benzoic acid in organic synthesis is its use in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a versatile reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the efficient construction of complex aromatic scaffolds.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are commonly employed to couple the aryl bromide with a wide range of partners. For instance, in a Suzuki coupling, the compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. This methodology is instrumental in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical agents.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / BaseBiaryl
Heck CouplingAlkenePd(OAc)₂ / LigandAryl-substituted alkene
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuIAryl-substituted alkyne
Buchwald-Hartwig AminationAminePd catalyst / LigandN-Aryl amine

Role in Multi-Step Organic Syntheses

The trifunctional nature of 4-bromo-3-(trifluoromethyl)benzoic acid makes it an ideal starting material for multi-step organic syntheses. The different reactive sites can be addressed sequentially, allowing for the controlled and systematic construction of complex target molecules. Chemists can strategically protect and deprotect the carboxylic acid group while performing transformations on the aromatic ring, or vice versa.

This building block has been utilized in the total synthesis of natural products and in the preparation of libraries of compounds for drug discovery. Its utility is exemplified in syntheses where the trifluoromethyl-substituted aromatic core is a key pharmacophore. The ability to introduce diverse functionalities through the bromo and carboxylic acid groups allows for the fine-tuning of the physicochemical and biological properties of the final products.

Advanced Spectroscopic and Structural Elucidation Studies

Elucidation of Reaction Intermediates and Transition States

The synthesis of substituted aromatic compounds often involves complex reaction mechanisms with transient intermediates and high-energy transition states. While direct observation of transition states is exceptionally challenging, the identification of reaction intermediates is feasible and provides critical insight into the reaction pathway.

In the context of synthesizing 4-Bromo-3-(difluoromethyl)benzoic acid, particularly through cross-coupling reactions to introduce the difluoromethyl group, catalytic cycles involving transition metals like nickel or palladium are common. For instance, a plausible mechanism could involve a Ni(I)/Ni(III) catalytic cycle. rsc.org In such a cycle, theoretical studies and trapping experiments could be employed to elucidate key intermediates. The reaction may proceed through an initial transmetallation of an arylboronic acid precursor with the nickel catalyst, followed by a reaction with a difluoromethyl source. This process would form an intermediate complex, such as [(Ar)(CF₂H)Ni(III)LₙBr], before reductive elimination furnishes the final product. rsc.org Studying these pathways often relies on a combination of computational modeling (Density Functional Theory, DFT) and spectroscopic analysis under reaction conditions to detect and characterize short-lived species.

High-Resolution Mass Spectrometry for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for monitoring the progress of chemical reactions by accurately identifying the mass of reactants, intermediates, products, and byproducts. Techniques like Electrospray Ionization (ESI-MS) allow for the gentle ionization of molecules directly from the reaction mixture, enabling real-time analysis.

For a reaction producing this compound, HRMS would be used to track the disappearance of starting materials and the appearance of the product, which has a distinct monoisotopic mass. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a unique M+ and M+2 signal, aiding in the confirmation of bromo-containing species. ESI-MS analysis can effectively show mass peaks of intermediates predicted by the plausible mechanism, providing evidence for the proposed reaction pathway. rsc.org

Table 1: Illustrative HRMS Data for Reaction Monitoring

Compound Name Molecular Formula Calculated Monoisotopic Mass (Da) Observed Ion (Negative ESI-MS)
Starting Material (Example: 4-Bromo-3-carboxybenzeneboronic acid) C₇H₆BBrO₄ 243.9526 [M-H]⁻ at m/z 242.9453
This compound C₈H₅BrF₂O₂ 249.9441 [M-H]⁻ at m/z 248.9368

Note: The data in this table is illustrative and calculated based on molecular formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each nucleus, enabling unambiguous structure confirmation and offering insights into reaction mechanisms.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the proton of the difluoromethyl group. The difluoromethyl proton would appear as a triplet due to coupling with the two equivalent fluorine atoms. The ¹⁹F NMR spectrum would provide a clear signal for the difluoromethyl group, with its chemical shift being indicative of the electronic environment. The ¹³C NMR would show signals for each unique carbon, including the carboxyl carbon and the carbon of the difluoromethyl group, which would exhibit coupling to the attached fluorine atoms.

Table 2: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H NMR
Ar-H 7.5 - 8.5 m -
-CHF₂ 6.6 - 7.0 t JHF ≈ 56-58
-COOH 12.0 - 13.0 s (broad) -
¹³C NMR
Ar-C 120 - 140 m -
Ar-C-Br ~125 s -
-C HF₂ 110 - 115 t JCF ≈ 235-240
-COOH ~165 s -
¹⁹F NMR

Note: Predicted values are based on typical ranges for similar functional groups and structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups within a molecule. These techniques monitor changes in bond vibrations, making them highly effective for tracking the conversion of functional groups during a chemical reaction.

In the analysis of this compound, IR spectroscopy would clearly show the characteristic absorptions of the carboxylic acid group, including a broad O-H stretch and a strong C=O stretch. mdpi.com The C-F bonds of the difluoromethyl group would also exhibit strong absorption bands in the fingerprint region. Raman spectroscopy would complement this by providing information on less polar bonds, such as the aromatic C-C framework. During a synthesis, one could monitor the disappearance of a reactant's characteristic peak (e.g., a boronic acid O-H stretch) and the appearance of the product's carbonyl and C-F stretches.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibration Mode Typical IR Frequency (cm⁻¹)
Carboxylic Acid (-COOH) O-H stretch 2500 - 3300 (broad)
Carboxylic Acid (-COOH) C=O stretch 1680 - 1720
Aromatic Ring C=C stretch 1450 - 1600
Difluoromethyl (-CHF₂) C-F stretch 1000 - 1150

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's physical properties.

For this compound, an X-ray crystal structure would confirm the substitution pattern on the benzene (B151609) ring and reveal the precise geometry of the difluoromethyl and carboxylic acid groups. A key feature often observed in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two adjacent molecules. nih.govresearchgate.net This interaction significantly influences the compound's melting point and solubility. The analysis would also detail any other intermolecular forces, such as π-π stacking or halogen bonding involving the bromine atom, that stabilize the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(2d,p), can determine the optimized geometry of the molecule, providing precise bond lengths and angles. vjst.vn A theoretical study on substituted benzoic acids demonstrated that the B3LYP functional provides results in good agreement with experimental data for gas-phase acidity. nih.gov Such studies on 4-Bromo-3-(difluoromethyl)benzoic acid would involve optimizing the molecular structure to find the lowest energy conformation.

The electronic properties derived from DFT calculations are critical for predicting the molecule's reactivity. Key reactivity descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Fukui Function (f(r)): Identifies the most electrophilic and nucleophilic sites within the molecule. For instance, the Fukui function can confirm that electron-withdrawing substituents increase the acidity of benzoic acids. nih.gov

By calculating these descriptors for this compound, researchers can predict how it will interact with other molecules. For example, the analysis of the Fukui function would reveal the atoms most susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic reactions.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). vjst.vn This is invaluable for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for the compound's behavior in biological systems and crystal packing.

DescriptorTheoretical Value (Illustrative)Significance for this compound
Chemical Potential (μ)-5.0 eVIndicates the molecule's overall electrophilicity.
Hardness (η)4.0 eVA higher value suggests greater stability and lower reactivity.
Softness (S)0.25 eV⁻¹A lower value points to less polarizability.
Fukui Function (f(r))Varies across atomsIdentifies the most reactive sites for targeted chemical modifications.

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways, transition states, and activation energies. nih.gov For this compound, these calculations can predict the feasibility and kinetics of various chemical transformations.

Methods such as the Artificial Force Induced Reaction (AFIR) can be employed to systematically explore reaction pathways without prior knowledge of the transition states. nih.gov This approach involves applying a virtual force between atoms to induce a chemical reaction, thereby identifying the minimum energy path from reactants to products.

For instance, the investigation of the synthesis of anilines from benzoic acids via iridium-catalyzed C-H activation could be computationally modeled. nih.gov Similarly, for this compound, quantum chemical calculations could be used to:

Elucidate reaction mechanisms: By identifying all intermediates and transition states, a detailed step-by-step mechanism can be constructed.

Predict reaction outcomes: By comparing the activation energies of competing pathways, the major and minor products of a reaction can be predicted.

Design novel catalysts: Computational screening of different catalysts can identify the most efficient one for a desired transformation.

The development of computational methods for the ab initio prediction of chemical reactants for a target compound is an emerging area. nih.gov By tracing reaction paths backward from the product, it is possible to identify potential starting materials, a concept known as quantum chemistry-aided retrosynthetic analysis. chemrxiv.org

Calculation TypeInformation GainedApplication to this compound
Transition State SearchStructure and energy of the reaction's energy maximum.Determines the activation energy and rate-determining step of a reaction.
Intrinsic Reaction Coordinate (IRC)The minimum energy path connecting reactants, transition state, and products.Confirms that a found transition state connects the correct reactants and products.
Reaction Path Network AnalysisA comprehensive map of all possible reactions from a given set of reactants. nih.govCan uncover unexpected side reactions or novel synthetic routes.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their orbitals. Frontier Molecular Orbital (FMO) theory, in particular, simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn

The energy and shape of the HOMO and LUMO are critical for predicting a molecule's reactivity:

HOMO: The outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It is associated with the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. niscpr.res.in

For this compound, MO analysis can provide insights into its chemical behavior. The HOMO is likely to be localized on the benzene (B151609) ring and the bromine atom, while the LUMO may be distributed over the carboxylic acid and difluoromethyl groups, which are electron-withdrawing. This distribution would influence the molecule's interactions in, for example, charge-transfer complexes or pericyclic reactions.

In the context of drug design, FMO theory is used to understand and predict interactions between a ligand and its biological target. The HOMO and LUMO energies of this compound would be crucial parameters in molecular docking studies to predict its binding affinity to a protein's active site. researchgate.net

OrbitalEnergy (Illustrative)Significance for this compound
HOMO-7.0 eVA lower energy indicates a weaker electron donor.
LUMO-1.5 eVA lower energy suggests a stronger electron acceptor.
HOMO-LUMO Gap5.5 eVA larger gap suggests higher stability.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of a molecule, including the relative orientation of its different parts, is known as its conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them. For this compound, the key conformational degrees of freedom are the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the rotation of the difluoromethyl group.

Computational methods, such as DFT, can be used to perform a systematic scan of the potential energy surface as a function of these rotational angles. This allows for the identification of the global minimum energy conformation and any other low-energy conformers.

Stereoelectronic effects, which are interactions between orbitals that depend on the molecule's geometry, can play a significant role in determining conformational preferences. beilstein-journals.org For instance, hyperconjugation, an interaction between a filled bonding or non-bonding orbital and an empty anti-bonding orbital, can stabilize certain conformations. nih.gov In this compound, potential stereoelectronic interactions could include:

Hyperconjugation between the C-F bonds and the π-system of the benzene ring.

Interactions between the lone pairs of the oxygen atoms in the carboxylic acid group and adjacent C-C or C-H bonds.

The conformational preferences of the difluoromethyl group in amides have been shown to be influenced by a combination of hydrogen bonding, steric effects, and stereoelectronic effects. rsc.org A similar interplay of forces would dictate the preferred orientation of the difluoromethyl and carboxylic acid groups in this compound. Understanding these conformational preferences is crucial, as the biological activity and material properties of a molecule can be highly dependent on its three-dimensional shape.

In Silico Prediction of Novel Synthetic Routes

Computational chemistry is increasingly being used not only to understand existing chemical processes but also to predict new ones. In silico prediction of novel synthetic routes involves using computational tools to design and evaluate potential synthetic pathways to a target molecule.

For this compound, this could involve:

Retrosynthetic Analysis: Computer programs can be used to break down the target molecule into simpler precursors, suggesting potential disconnections and synthetic strategies.

Reaction Prediction: Based on a library of known chemical reactions and computational models of reactivity, software can predict the products of reacting a set of starting materials under specific conditions.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. rsc.org

While the direct de novo design of a complete synthetic route by a computer is still a challenging task, computational methods can significantly aid the synthetic chemist by:

Suggesting novel and non-obvious synthetic strategies.

Prioritizing experimental efforts by identifying the most promising routes.

Providing insights into the potential challenges and side reactions of a proposed synthesis.

For example, in silico studies on benzoic acid derivatives have been used to predict their potential as enzyme inhibitors through molecular docking and to assess their drug-likeness and ADMET properties. nih.gov Such studies for this compound would be a critical first step in evaluating its potential as a therapeutic agent and guiding its synthetic optimization.

Derivatization Strategies and Functional Group Interconversions

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, readily undergoing standard transformations to form esters, amides, and other related functional groups. These modifications are fundamental for altering the compound's solubility, steric profile, and ability to interact with biological targets.

Key transformations include:

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. This can be achieved through various methods, including Fischer esterification with alcohols under acidic catalysis or reaction with alkyl halides in the presence of a base. Modern, milder methods can also be employed, such as those developed for benzoic acid derivatives using reagents like I2/KH2PO2 or KI/P(OEt)3 under solvent-free ball-milling conditions. nih.gov These reactions are generally high-yielding and tolerate a wide range of functional groups, including halogens and trifluoromethyl groups on phenolic coupling partners. nih.gov

Amide Bond Formation: The synthesis of amides from the carboxylic acid group is another crucial derivatization. Standard coupling reagents (e.g., EDC·HCl, HATU) can be used to react the acid with primary or secondary amines. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, which is then reacted with an amine. chemicalbook.com For instance, a general method for synthesizing N-benzyl amides from various benzoic acids involves activation with triphenylphosphine (B44618) and N-chlorophthalimide followed by reaction with benzylamine. acs.org

Table 1: Selected Derivatization Reactions of the Carboxylic Acid Group

Reaction TypeTypical ReagentsProduct Functional GroupReference Example
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Methyl EsterStandard Fischer Esterification
Amide FormationAmine (e.g., Benzylamine), Coupling Agent (e.g., EDC, PPh₃/NCPhth)N-Benzyl Amide acs.org
Acyl Halide FormationThionyl Chloride (SOCl₂) or Oxalyl ChlorideAcyl Chloride chemicalbook.com
ReductionBorane (e.g., BH₃·SMe₂)Benzyl Alcohol chemicalbook.com

Transformations of the Bromo Substituent

The bromo substituent at the C4 position serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. wikipedia.org This functionality is essential for building more complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo group is an excellent substrate for a variety of palladium-catalyzed reactions. youtube.com These transformations are foundational in modern organic synthesis for their reliability and functional group tolerance. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or styrenyl derivatives. researchgate.net

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl group. youtube.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding substituted aniline (B41778) derivatives. youtube.com

Ullmann Reaction: The classic copper-catalyzed Ullmann reaction can be used to couple the aryl bromide with phenols, amines, or other aryl halides to form diaryl ethers, diaryl amines, or symmetric biaryls, respectively. organic-chemistry.orgscispace.com Modern Ullmann-type reactions often use ligands and can proceed under milder conditions than the traditional high-temperature protocol. nsf.gov

Table 2: Common Cross-Coupling Reactions for the Bromo Substituent

Reaction NameCatalyst SystemCoupling PartnerBond Formed
Suzuki-MiyauraPd(0) catalyst (e.g., Pd(PPh₃)₄), BaseOrganoboron compound (R-B(OR)₂)C-C (Aryl-Aryl)
HeckPd(0) catalyst, BaseAlkene (e.g., Styrene)C-C (Aryl-Vinyl)
SonogashiraPd(0) catalyst, Cu(I) co-catalyst, BaseTerminal Alkyne (R-C≡CH)C-C (Aryl-Alkynyl)
Buchwald-HartwigPd(0) catalyst, Ligand, BaseAmine (R₂NH)C-N (Aryl-Amine)
Ullmann CouplingCopper (Cu) catalystPhenol, Amine, or Aryl HalideC-O, C-N, or C-C

Strategies for Modifying the Difluoromethyl Group

Direct chemical modification of the difluoromethyl (CF₂H) group is challenging due to the high strength of the C-F bonds. Its primary influence is through its potent electronic and physicochemical properties. The CF₂H moiety is often incorporated as a stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine groups, valued for its ability to act as a lipophilic hydrogen bond donor. rsc.orgnih.govresearchgate.net

While direct transformation is uncommon, recent advances have shown that the C-H bond can be deprotonated under specific conditions. The use of a Brønsted superbase combined with a weak Lewis acid can generate a nucleophilic Ar-CF₂⁻ synthon, which can then react with various electrophiles. acs.org This approach transforms the typically inert CF₂H group into a reactive handle for forming new ArCF₂–C or Ar–CF₂–Ar linkages, although it requires highly specialized reagents and conditions not tolerant of acidic protons like that of a carboxylic acid. acs.org Therefore, for a substrate like 4-bromo-3-(difluoromethyl)benzoic acid, this strategy would necessitate prior protection of the carboxylic acid group.

The main "strategy" for this group often involves leveraging its inherent properties rather than transforming it.

Table 3: Physicochemical Influence of the Difluoromethyl Group

PropertyDescriptionImpact on Derivatization
Electronic EffectStrongly electron-withdrawing (inductive effect)Deactivates the aromatic ring towards electrophilic substitution.
BioisosterismActs as a mimic for -OH, -SH, or amide groups. researchgate.netPrimarily a design feature; the group is retained for its biological activity.
Hydrogen BondingThe C-H bond is polarized and can act as a hydrogen bond donor. rsc.orgInfluences molecular conformation and intermolecular interactions.
LipophilicityIncreases the lipophilicity of the molecule compared to an -OH group.Affects solubility and pharmacokinetic properties of derivatives.
Chemical StabilityHighly stable to metabolic oxidation.Generally preserved intact during subsequent synthetic steps.

Synthesis of Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives requires a strategic approach that considers the directing effects of the existing substituents on the aromatic ring during electrophilic substitution reactions. libretexts.org

Directing Effects:

Carboxylic Acid (-COOH): A deactivating, meta-directing group. quora.comquora.com It directs incoming electrophiles to the C5 position.

Bromo (-Br): A deactivating, ortho, para-directing group. youtube.com It directs incoming electrophiles to the C2 and C6 positions.

Difluoromethyl (-CF₂H): A deactivating, meta-directing group due to its strong electron-withdrawing nature. It directs incoming electrophiles to the C5 position.

The combined influence of these groups strongly deactivates the ring towards electrophilic attack. However, any substitution that does occur would be overwhelmingly directed to the C5 and C6 positions. The C5 position is favored by both the -COOH and -CF₂H groups, while the C6 position is directed by the -Br group. The precise outcome would depend on the specific reaction and conditions.

A more robust strategy for creating polyfunctionalized derivatives involves a sequential approach, utilizing the distinct reactivities of each functional group. For example, one could first perform a Suzuki coupling at the bromo position, then convert the carboxylic acid to an amide, and finally attempt a directed electrophilic substitution on the newly formed biaryl system.

Table 4: Hypothetical Sequence for a Polyfunctionalized Derivative

StepReaction TypeTarget Functional GroupExample ReagentsResulting Intermediate
1Suzuki CouplingBromo substituentPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃3-(Difluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
2Amide FormationCarboxylic acidBenzylamine, EDC·HClN-Benzyl-3-(difluoromethyl)-[1,1'-biphenyl]-4-carboxamide
3Electrophilic Aromatic SubstitutionAromatic RingHNO₃, H₂SO₄ (Nitration)Nitrated N-benzyl-3-(difluoromethyl)-[1,1'-biphenyl]-4-carboxamide

Emerging Research Directions and Future Synthetic Opportunities

Integration with Flow Chemistry Methodologies

The application of continuous flow chemistry to the synthesis and transformation of 4-Bromo-3-(difluoromethyl)benzoic acid is a promising area of research. Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better reaction control, and the potential for automation and scalability.

Key Research Objectives:

Improved Reaction Efficiency: Miniaturized flow reactors provide superior heat and mass transfer, which can lead to higher yields and shorter reaction times for reactions involving this compound.

Handling of Hazardous Intermediates: The generation and immediate consumption of reactive intermediates, a key feature of flow chemistry, can enable safer multi-step syntheses starting from this compound.

Telescoped Synthesis: Integrating multiple reaction steps into a continuous sequence without isolating intermediates can streamline the synthesis of complex molecules derived from this benzoic acid derivative.

Data Table: Potential Flow Chemistry Applications

Reaction TypePotential Advantages in Flow Chemistry
NitrationImproved control over exothermic reactions, reducing risks.
Metalation/CouplingPrecise control of stoichiometry and residence time.
DiazotizationSafe handling of potentially explosive diazonium intermediates.

Application in Sustainable Chemical Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies. Future research will likely focus on developing more environmentally benign methods for the synthesis and application of this compound.

Areas for Sustainable Innovation:

Solvent-Free and Catalyst-Free Reactions: Exploring reactions that minimize or eliminate the use of hazardous solvents and catalysts is a key goal. Methodologies like sonication are being investigated for related bromo acid syntheses and could be adapted.

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives such as water, ethanol, or ionic liquids.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or mechanochemistry to drive reactions more efficiently.

Exploration of Novel Catalytic Systems

The development of new and more efficient catalytic systems is crucial for expanding the synthetic utility of this compound. The bromine atom on the aromatic ring is particularly amenable to a variety of cross-coupling reactions.

Future Catalytic Research:

Palladium-Catalyzed Cross-Coupling: While palladium catalysis is established, research into more active and stable catalysts, including those with novel ligands, will continue to be important for reactions like Suzuki, Heck, and Sonogashira couplings.

Copper-Catalyzed Reactions: Investigating copper-based catalysts as a more abundant and less expensive alternative to palladium for certain cross-coupling reactions.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable novel transformations that are not accessible through traditional thermal methods.

Development of Asymmetric Synthetic Routes Utilizing the Compound

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Developing asymmetric synthetic routes that utilize this compound as a starting material can provide access to enantiomerically pure compounds with potential biological activity.

Strategies for Asymmetric Synthesis:

Chiral Catalysts: Employing chiral catalysts, such as those derived from BINOL, to induce enantioselectivity in reactions like bromolactonization or other cyclization reactions.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the carboxylic acid group to direct stereoselective transformations on other parts of the molecule.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

Unexplored Reaction Pathways and Mechanistic Discoveries

Fundamental research into the reactivity of this compound can uncover new reaction pathways and provide deeper mechanistic insights. The interplay between the electron-withdrawing difluoromethyl group and the ortho-bromo substituent influences the reactivity of the aromatic ring in ways that are not yet fully understood.

Potential Areas of Investigation:

Directed Ortho-Metalation: Exploring the ability of the carboxylic acid and difluoromethyl groups to direct metalation to specific positions on the aromatic ring, enabling further functionalization.

Benzyne Formation: Investigating the generation of benzyne intermediates from this compound, which could then participate in cycloaddition reactions.

Computational Studies: Utilizing theoretical calculations, such as Density Functional Theory (DFT), to predict the reactivity of the molecule and to elucidate the mechanisms of known and novel reactions. These studies can help in understanding parameters like molecular electrostatic potential and frontier molecular orbital energies to guide experimental design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-3-(difluoromethyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis starting from brominated benzoic acid derivatives is common. For example, bromination of 3-(difluoromethyl)benzoic acid using HBr or Br₂ under acidic conditions (e.g., H₂SO₄) at controlled temperatures (~40–60°C) achieves regioselective substitution. Post-synthesis purification via recrystallization (e.g., using methanol/water) ensures >95% purity .
  • Optimization : Reaction time and stoichiometry of brominating agents are critical. Excess Br₂ may lead to di-brominated byproducts, while lower temperatures favor selectivity .

Q. How can structural characterization of this compound be performed experimentally?

  • Techniques :

  • X-ray crystallography resolves bond lengths and angles (e.g., C-Br: ~1.89 Å, C-F: ~1.34 Å) .
  • FT-IR spectroscopy identifies functional groups: O-H (carboxylic acid, ~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C-F vibrations (~1150 cm⁻¹) .
  • NMR : ¹H NMR shows aromatic protons (δ 7.5–8.1 ppm) and CF₂H protons (δ ~6.2 ppm, split due to F coupling). ¹⁹F NMR confirms difluoromethyl substitution (δ -110 to -120 ppm) .

Advanced Research Questions

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • DFT Studies : At the B3LYP/6-311++G(d,p) level, calculate HOMO-LUMO gaps (~4.5 eV), electrophilicity index (ω > 2.5 eV), and Fukui functions to identify nucleophilic/electrophilic sites. Solvent effects (PCM model) reduce HOMO-LUMO gaps by 0.3–0.5 eV, enhancing reactivity in polar solvents .
  • Reactivity Descriptors : The bromine atom acts as an electron-withdrawing group, directing electrophilic attacks to the para position relative to the carboxylic acid. The difluoromethyl group increases lipophilicity (logP ~2.8) and metabolic stability .

Q. How do steric and electronic effects of the difluoromethyl group influence biological activity in derivatives?

  • Mechanistic Insight : The CF₂H group’s strong electronegativity alters binding affinity to enzymes (e.g., cytochrome P450). In antitumor studies, derivatives with CF₂H show 3–5x higher IC₅₀ values compared to non-fluorinated analogs due to enhanced membrane permeability and resistance to oxidative metabolism .
  • Experimental Validation : Fluorescence assays (e.g., Golgi disruption studies) paired with molecular docking reveal CF₂H’s role in stabilizing π-π interactions with aromatic residues in target proteins .

Q. What analytical strategies resolve contradictions in spectral data for this compound?

  • Case Study : Discrepancies in ¹H NMR splitting patterns (e.g., CF₂H protons) may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) between 25°C and 60°C clarifies splitting by freezing conformers .
  • Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) distinguishes isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and confirms molecular ion [M-H]⁻ at m/z 263.96 .

Methodological Considerations

Q. What precautions are necessary when handling this compound in the lab?

  • Safety Protocols :

  • Use PPE (gloves, goggles) due to skin/eye irritation risks.
  • In case of exposure, flush eyes with water for 15 minutes and seek medical attention .
    • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the difluoromethyl group .

Q. How can researchers optimize reaction conditions for coupling reactions involving this compound?

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for sterically hindered substrates to improve yields (>80%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.